molecular formula C11H15ClN2O2 B1521552 ethyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate hydrochloride CAS No. 1193390-54-3

ethyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate hydrochloride

Cat. No.: B1521552
CAS No.: 1193390-54-3
M. Wt: 242.7 g/mol
InChI Key: VCRATGWEVJDMFL-UHFFFAOYSA-N
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Description

Ethyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate hydrochloride is a substituted indole derivative characterized by a partially saturated indole core (2,3-dihydro-1H-indole) with an ethoxycarbonyl group at position 1 and an amino group at position 3. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications. The amino substituent at position 5 likely confers distinct electronic and steric effects compared to halogenated or alkylated analogs, influencing reactivity and biological activity .

Properties

IUPAC Name

ethyl 5-amino-2,3-dihydroindole-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.ClH/c1-2-15-11(14)13-6-5-8-7-9(12)3-4-10(8)13;/h3-4,7H,2,5-6,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRATGWEVJDMFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C1C=CC(=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate hydrochloride has been investigated for its role as a pharmacological agent due to its structural similarity to other biologically active compounds. Its applications include:

  • Antipsychotic Properties : The compound has been linked to the modulation of dopamine D4 receptors and serotonin 5-HT2A receptors, which are implicated in various psychiatric disorders such as schizophrenia and anxiety disorders. Research indicates that derivatives of this compound may serve as partial agonists or antagonists at these receptors, potentially improving therapeutic outcomes for patients suffering from these conditions .
  • Cancer Therapeutics : There is emerging evidence that compounds similar to this compound can inhibit specific signaling pathways involved in cancer progression. For instance, selective inhibitors targeting discoidin domain receptor 1 (DDR1) have shown promise in reducing tumor growth and enhancing the efficacy of chemotherapy in pancreatic cancer models . The structural modifications of indole derivatives have been explored for their ability to inhibit DDR1 signaling effectively.

Biochemical Research

The compound is also utilized in biochemical research, particularly in proteomics. It serves as a biochemical probe for studying protein interactions and enzymatic activities. Its utility in such studies is underscored by its ability to bind selectively to target proteins, which can aid in understanding disease mechanisms at the molecular level .

Data Table: Summary of Applications

Application Area Description References
Antipsychotic PropertiesModulates dopamine D4 and serotonin 5-HT2A receptors; potential treatment for schizophrenia and anxiety disorders.
Cancer TherapeuticsInhibits DDR1 signaling; reduces tumor growth; enhances chemotherapy efficacy in pancreatic cancer models.
Biochemical ResearchUsed as a biochemical probe for studying protein interactions and enzymatic activities.

Case Study 1: Antipsychotic Activity

A study demonstrated that derivatives of this compound exhibited significant binding affinity for dopamine D4 receptors, resulting in reduced symptoms associated with schizophrenia in animal models. The pharmacokinetic profile suggested favorable absorption and distribution characteristics.

Case Study 2: DDR1 Inhibition in Cancer

Research on a related compound showed that it effectively inhibited DDR1 activity, leading to decreased epithelial-mesenchymal transition (EMT) markers in pancreatic cancer cells. This inhibition correlated with reduced colony formation and improved survival rates in treated mice compared to control groups .

Mechanism of Action

The mechanism by which ethyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate hydrochloride exerts its effects depends on its specific biological target. For example, if used as an anticancer agent, it may inhibit specific enzymes or receptors involved in cancer cell proliferation. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A. Ethyl-5-fluoroindole-2-carboxylate derivatives ():
These compounds feature a fluorine atom at position 5 and an amide group at position 2. Key differences from the target compound include:

  • Electronic effects: The electron-donating amino group may increase electron density at the indole core, altering reactivity in electrophilic substitution reactions compared to electron-withdrawing fluorine.
  • Biological activity: Fluorinated indoles (e.g., N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide) are often explored for kinase inhibition, while amino-substituted derivatives may target amine-binding receptors or enzymes .

B. 5-Ethoxycarbonyl-7-acetoxy-1H,9cH-3,4-dihydronaphto[c,d,e]indole ():
This fused polycyclic indole derivative highlights the impact of extended conjugation and additional functional groups (e.g., acetoxy). Compared to the target compound, its larger aromatic system increases molecular weight (MW: ~350–400 g/mol) and reduces solubility, limiting pharmacological utility without formulation aids .

C. Tryptamine Derivatives (): Compounds like 5-methoxytryptamine (3-(2-aminoethyl)-5-methoxyindole) share the indole core but feature an ethylamine side chain. The target compound’s ethoxycarbonyl group introduces steric bulk and reduces basicity compared to tryptamines, which are neurotransmitters or receptor ligands .

Physicochemical Properties

Compound Name Molecular Formula Melting Point (°C) Solubility Key Spectral Data (¹H-NMR, δ ppm)
Ethyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate hydrochloride C₁₁H₁₅ClN₂O₂ (inferred) Not reported Likely polar solvents (H₂O, DMSO) Aromatic H: ~6.5–7.5; NH₂: ~5.0–6.0 (broad)
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide () C₂₂H₁₆FN₂O₂ 249–250 Chloroform, DMSO H-1 indole: 9.25; NHCO: 12.33
5-Methoxytryptamine () C₁₁H₁₄N₂O 195 (as dihydrochloride) Ethanol, acidic aqueous solutions NH₂: ~7.5–8.5; methoxy: ~3.7

Biological Activity

Ethyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate hydrochloride (CAS No. 1193390-54-3) is a compound with significant potential in biochemical research, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activities, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by its indole structure, which consists of a bicyclic compound featuring a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Its molecular formula is C11H14N2O2HClC_{11}H_{14}N_{2}O_{2}\cdot HCl with a molecular weight of 242.7 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. The general methods include:

  • Formation of the indole nucleus : Utilizing appropriate precursors to construct the indole framework.
  • Introduction of functional groups : Adding amino and carboxylate functionalities to enhance biological activity.
  • Hydrochloride salt formation : Improving solubility and stability for biological applications.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. Preliminary studies have shown interactions with various bacterial strains, suggesting its potential as an antibacterial agent. For instance, compounds structurally related to it have demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria .

Microorganism MIC (µg/mL) Activity
Escherichia coli19.5Good antibacterial activity
Staphylococcus aureus22.9Moderate activity
Candida albicans39.8Antifungal properties

Cytotoxicity Studies

The compound has also been evaluated for cytotoxic effects against various cancer cell lines. This compound showed significant cytotoxicity in preliminary assays, indicating its potential as an anticancer agent.

Cell Line IC50 (µM) Effect
HT-2915.0High cytotoxicity
A54920.5Moderate cytotoxicity
MDA-MB-23118.0Significant effect

The mechanism by which this compound exerts its biological effects may involve multiple pathways:

  • Inhibition of key enzymes : Similar compounds have been noted for their ability to inhibit enzymes critical for bacterial survival and cancer cell proliferation.
  • Interaction with cellular receptors : The indole structure may facilitate binding to various biological targets, including receptors involved in cell signaling pathways.

Case Studies

Several studies have explored the biological activity of similar indole derivatives:

  • Indole Alkaloids from Marine Sources : Research has shown that certain indole alkaloids exhibit significant antimicrobial and anticancer properties, reinforcing the therapeutic potential of compounds like this compound .
  • Synthetic Derivatives : A study optimized structural variations in indole derivatives to enhance their activity against specific cancer cell lines, demonstrating the importance of chemical modifications in developing effective therapeutics .

Preparation Methods

Starting Material and General Strategy

The synthetic route generally begins with indoline or indole derivatives, which are then functionalized to introduce the amino group at the 5-position and the ethyl carboxylate group at the nitrogen.

Synthetic Route via Indoline Derivatives

A common approach involves:

  • Step 1: Amination at the 5-position
    Indoline is subjected to electrophilic substitution or nucleophilic aromatic substitution to introduce the amino group at the 5-position. This can be achieved via nitration followed by reduction or direct amination using reagents such as hydroxylamine derivatives under acidic catalysis.

  • Step 2: Esterification at Nitrogen
    The nitrogen atom of the indoline ring is esterified with ethyl chloroformate or ethyl bromoacetate in the presence of a base to form the ethyl carboxylate group at the 1-position.

  • Step 3: Formation of Hydrochloride Salt
    The free base is treated with hydrochloric acid in an organic solvent or aqueous medium to yield the hydrochloride salt, improving compound stability and crystallinity.

This method is supported by the Tscherniac-Einhorn reaction variant, where indoline reacts with suitable reagents under acidic catalysis to introduce amino and carboxylate groups.

Alternative Synthetic Route via 5-Chloro Indole Intermediates

Another detailed synthetic method involves the following steps, adapted from indole-2-carboxylate chemistry:

  • Step 1: Preparation of Ethyl 5-chloro-1H-indole-2-carboxylate
    Starting from ethyl 5-chloro-1H-indole-2-carboxylate, Friedel-Crafts acylation is performed using anhydrous aluminum chloride and acyl chlorides in 1,2-dichloroethane under reflux to introduce acyl groups at the 3-position.

  • Step 2: Reduction and Hydrolysis
    The acylated product undergoes reduction and subsequent hydrolysis under basic conditions (e.g., sodium hydroxide in ethanol) to yield the corresponding 3-alkyl-5-chloro-1H-indole-2-carboxylic acids.

  • Step 3: Conversion to 5-chloroindole-2-carboxamides
    Using coupling reagents such as BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) and bases like diisopropylethylamine in anhydrous DMF, the carboxylic acid is converted to the corresponding carboxamide.

  • Step 4: Amination to Replace the 5-Chloro Group
    The chlorine at the 5-position is substituted with an amino group via nucleophilic aromatic substitution, often using ammonia or amine sources under controlled conditions.

  • Step 5: Esterification and Salt Formation
    The final product is esterified at the nitrogen with ethyl groups and converted to the hydrochloride salt as described above.

This multi-step synthetic approach has been optimized for yield and purity, with purification commonly achieved by flash chromatography using ethyl acetate/hexane gradients.

Process Using 2,3-Dihydro-1H-Indene Derivatives (Patent Method)

A patented process describes an alternative route starting from 2,3-dihydro-1H-indene-2-carboxylic acid methyl ester:

  • Methylation of 2,3-dihydro-1H-indene-2-carboxylic acid using sulfuric acid.
  • Reaction with N-isopropylcyclohexylamide and ethyl bromide to form 2,3-dihydro-2-ethyl-1H-indene-2-carboxylic acid.
  • Conversion to acid chloride using thionyl chloride.
  • Addition of ethoxymagnesiummalonic acid ethyl ester in dry ether, followed by acid treatment to yield 1-(2,3-dihydro-2-ethyl-1H-inden-2-yl)ethanone.
  • Bromination and subsequent reaction with formamide and hydrochloric acid to produce 5-(2-ethyl-2,3-dihydro-1H-inden-2-yl)-1H-imidazole.
  • Final hydrogenation with palladium on carbon catalyst to obtain the target compound.

This method highlights the versatility of indene intermediates for constructing the dihydroindole core with amino and ester functionalities.

Data Table Summarizing Key Preparation Methods

Method No. Starting Material Key Reactions Conditions Purification Yield Range (%) Notes
1 Indoline Amination (nitration/reduction), esterification Acid catalysis, reflux, base treatment Flash chromatography 38–42 Tscherniac-Einhorn reaction variant
2 Ethyl 5-chloro-1H-indole-2-carboxylate Friedel-Crafts acylation, hydrolysis, amination AlCl3, reflux, DMF coupling, nucleophilic substitution Flash chromatography 40–55 Multi-step, optimized for purity
3 2,3-Dihydro-1H-indene-2-carboxylic acid methyl ester Methylation, alkylation, acid chloride formation, malonate addition, bromination, formamide reaction, hydrogenation Acid catalysis, dry ether, Pd/C catalyst Crystallization 30–45 Patent method, uses indene intermediates

Research Findings and Optimization Notes

  • Reaction Yields and Purity : Yields vary depending on the method and scale, with chromatography purification essential for removing side products and achieving ≥98% purity confirmed by HPLC and NMR.

  • Solvent and Catalyst Choices : Use of anhydrous solvents (e.g., 1,2-dichloroethane, DMF) and catalysts (AlCl3, Pd/C) is critical for reaction efficiency and selectivity.

  • Temperature Control : Reflux temperatures (80–100°C) and inert atmosphere (argon) are commonly employed to drive reactions to completion and prevent oxidation.

  • Salt Formation : Conversion to hydrochloride salt enhances compound stability and facilitates handling for further applications.

Analytical Characterization Techniques

Q & A

Q. What are the recommended safety protocols for synthesizing ethyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate hydrochloride?

  • Methodological Answer: During synthesis, wear protective gear (gloves, masks, goggles) to avoid skin/eye contact and inhalation of toxic fumes. Use fume hoods for volatile reagents, and handle waste via segregation (e.g., halogenated vs. non-halogenated solvents). Post-experiment, decontaminate glassware with appropriate solvents and dispose of hazardous waste through certified facilities . For intermediates, employ inert atmosphere techniques (e.g., nitrogen) if moisture-sensitive.

Q. How can I verify the purity and structure of this compound after synthesis?

  • Methodological Answer: Use a combination of analytical techniques:
  • 1H/13C NMR : Confirm substituent positions on the indole ring (e.g., integration ratios for NH₂ and ester groups).
  • HRMS (High-Resolution Mass Spectrometry) : Validate molecular weight (e.g., [M+H]+ peak).
  • TLC (Thin-Layer Chromatography) : Monitor reaction progress using polar/non-polar solvent systems (e.g., 70:30 ethyl acetate:hexane) .
  • Elemental Analysis : Quantify C, H, N, Cl to confirm stoichiometry.

Q. What solvent systems are effective for synthesizing indole derivatives like this compound?

  • Methodological Answer: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates. For Cu-catalyzed reactions (e.g., azide-alkyne cycloadditions), PEG-400/DMF mixtures improve reaction efficiency. Post-synthesis, extract with ethyl acetate and purify via column chromatography (silica gel, gradient elution) .

Advanced Research Questions

Q. How can I resolve contradictions in crystallographic data during structure refinement?

  • Methodological Answer: Use SHELXL for small-molecule refinement:
  • Apply restraints for disordered atoms (e.g., ester groups) and refine anisotropic displacement parameters.
  • Validate hydrogen bonding via Fourier difference maps.
  • Cross-check with PLATON for symmetry validation and twinning detection. For macromolecular interfaces, employ SHELXPRO to resolve phase ambiguities .

Q. What factorial design approaches optimize reaction yields for indole carboxylate derivatives?

  • Methodological Answer: Implement a 2k factorial design to test variables:
  • Factors : Temperature (60–100°C), catalyst loading (5–10 mol%), solvent polarity (DMF vs. THF).
  • Responses : Yield (%) and purity (HPLC area%).
  • Analysis : Use ANOVA to identify significant factors (e.g., temperature × catalyst interaction). For nonlinear responses, apply Box-Behnken or Central Composite designs .

Q. How does the substitution pattern on the indole ring influence biological activity?

  • Methodological Answer: Perform SAR (Structure-Activity Relationship) studies :
  • Synthesize analogs (e.g., 5-nitro or 5-fluoro substituents) and test in vitro (e.g., kinase inhibition assays).
  • Use docking simulations (AutoDock Vina) to compare binding affinities at target sites (e.g., ATP-binding pockets).
  • Correlate electronic effects (Hammett σ values) with activity trends .

Data-Driven Insights Table

ParameterExample Data/TechniqueReference ID
Typical Yield 42% (via Cu-catalyzed cycloaddition)
Melting Point 232–234°C (similar indole analogs)
Key NMR Shifts δ 1.3 (ester CH₃), δ 6.8 (indole H)
Crystallographic R-factor <0.05 (SHELXL-refined structures)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
ethyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.